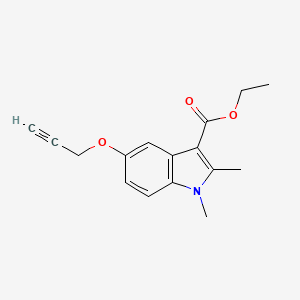
tert-butyl (2Z)-2-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3E)-5-METHOXY-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENECARBOHYDRAZIDE is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3E)-5-METHOXY-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENECARBOHYDRAZIDE typically involves the reaction of 5-methoxy-2-oxoindoline-3-carbaldehyde with tert-butoxycarbonyl hydrazine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then heated under reflux conditions to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may include multiple purification steps, such as recrystallization or chromatography, to isolate the pure compound. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential to confirm the identity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(3E)-5-METHOXY-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENECARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can result in the formation of various substituted indole derivatives.
Scientific Research Applications
N’-(3E)-5-METHOXY-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENECARBOHYDRAZIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N’-(3E)-5-METHOXY-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENECARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to the suppression of tumor growth. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- N’-(3E)-5-ETHOXY-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENECARBOHYDRAZIDE
- N’-(3E)-5-FLUORO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENECARBOHYDRAZIDE
Uniqueness
N’-(3E)-5-METHOXY-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENECARBOHYDRAZIDE is unique due to the presence of the methoxy group at the 5-position of the indole ring. This structural feature can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds. The methoxy group can enhance the compound’s ability to interact with specific molecular targets, potentially leading to improved therapeutic efficacy.
Properties
Molecular Formula |
C14H17N3O4 |
|---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
tert-butyl N-[(2-hydroxy-5-methoxy-1H-indol-3-yl)imino]carbamate |
InChI |
InChI=1S/C14H17N3O4/c1-14(2,3)21-13(19)17-16-11-9-7-8(20-4)5-6-10(9)15-12(11)18/h5-7,15,18H,1-4H3 |
InChI Key |
QMJHUXBAXHGTAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N=NC1=C(NC2=C1C=C(C=C2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-3-(4-chlorobenzyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11630350.png)
![(5Z)-3-butyl-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11630357.png)
![Dimethyl 4-[5-(3,4-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11630364.png)
![2-{[3-cyano-4-(2,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B11630371.png)
![5-(2-fluorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11630375.png)
![4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11630379.png)
![2-[(Z)-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B11630387.png)
![(5E)-5-{3-bromo-4-[(4-bromobenzyl)oxy]benzylidene}imidazolidine-2,4-dione](/img/structure/B11630395.png)
![N~2~-benzyl-N-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B11630406.png)

![ethyl [(5E)-5-{[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B11630410.png)
![(6Z)-6-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11630418.png)
![5-[4-(allyloxy)phenyl]-1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11630419.png)
![N'-{[(2-methoxyphenyl)carbonyl]oxy}pyridine-2-carboximidamide](/img/structure/B11630439.png)
